An In-depth Technical Guide to (2Z)-3-(propylsulfanyl)prop-2-enoate: Structure, Properties, and Potential Applications
An In-depth Technical Guide to (2Z)-3-(propylsulfanyl)prop-2-enoate: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2Z)-3-(propylsulfanyl)prop-2-enoate is an organosulfur compound belonging to the class of β-thioacrylates. While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical structure suggests a range of interesting physicochemical properties and potential biological activities. This guide provides a comprehensive overview of its deduced chemical structure, predicted properties, a plausible synthetic route, and its potential significance in the context of medicinal chemistry and materials science. The information presented herein is based on established principles of organic chemistry and extrapolation from closely related, well-documented analogues.
Introduction to Organosulfur Compounds in Drug Discovery
Organosulfur compounds are a cornerstone in medicinal chemistry, with their presence in numerous natural products and synthetic drugs underscoring their therapeutic importance.[1][2] The sulfur atom, with its unique electronic configuration and ability to exist in various oxidation states, imparts distinct properties to molecules, often enhancing their biological activity, metabolic stability, and receptor affinity.[3] From the antibacterial effects of garlic-derived compounds to their roles in cancer therapy and neuroprotection, the pharmacological potential of organosulfur compounds is vast and continues to be an active area of research.[1][4] This guide focuses on a specific, yet representative member of this class, (2Z)-3-(propylsulfanyl)prop-2-enoate, to illustrate the fundamental principles and potential applications of such molecules.
Chemical Structure and Predicted Physicochemical Properties
The systematic name (2Z)-3-(propylsulfanyl)prop-2-enoate defines a precise chemical structure. The "(2Z)" designation indicates a Z-configuration of the substituents around the carbon-carbon double bond, meaning the higher priority groups are on the same side. The "3-(propylsulfanyl)" group signifies a propyl group attached to a sulfur atom, which is in turn bonded to the third carbon of the propenoate backbone. The "prop-2-enoate" indicates a three-carbon acrylate ester. For the purpose of this guide, we will consider the ethyl ester, a common variant in organic synthesis.
Chemical Structure of Ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate:
A table summarizing the predicted physicochemical properties of ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate is presented below. These values are estimated based on the properties of structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C8H14O2S |
| Molecular Weight | 174.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 220-240 °C |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. The Z-isomer may exhibit slightly higher water solubility than the E-isomer.[5] |
| LogP | Estimated 2.5 - 3.5 |
Synthesis and Stereochemical Control
The synthesis of (2Z)-3-(propylsulfanyl)prop-2-enoate can be approached through several established methods for forming β-thioacrylates. A key challenge in the synthesis is controlling the stereochemistry to selectively obtain the Z-isomer, as the E-isomer is often the thermodynamically more stable product.[6]
Proposed Synthetic Pathway: Thiol-Ene Reaction on an Alkyne
A plausible and stereoselective route involves the radical-initiated hydrothiolation of an propiolate ester. This reaction is known to proceed with high Z-selectivity under specific conditions.
Overall Reaction:
Detailed Experimental Protocol
Materials:
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Ethyl propiolate
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1-Propanethiol
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Azobisisobutyronitrile (AIBN) or other radical initiator
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Anhydrous toluene or other suitable solvent
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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To a solution of ethyl propiolate (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add 1-propanethiol (1.1 eq).
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Add a catalytic amount of AIBN (0.05 eq).
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Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents oxidation of the thiol.
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Radical Initiator: AIBN is a common choice that decomposes upon heating to generate radicals, which initiate the thiol-ene reaction.
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Stoichiometry: A slight excess of the thiol is used to ensure complete consumption of the propiolate.
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Temperature: The reaction is heated to facilitate the decomposition of the AIBN and increase the reaction rate.
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Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for ethyl (2Z)-3-(propylsulfanyl)prop-2-enoate.
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.7 (d, 1H, J ≈ 10 Hz, -CH=), δ 5.8-6.0 (d, 1H, J ≈ 10 Hz, =CH-S-), δ 4.1-4.3 (q, 2H, -O-CH₂-CH₃), δ 2.8-3.0 (t, 2H, -S-CH₂-), δ 1.6-1.8 (m, 2H, -S-CH₂-CH₂-), δ 1.2-1.4 (t, 3H, -O-CH₂-CH₃), δ 0.9-1.1 (t, 3H, -S-CH₂-CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165-167 (C=O), δ 140-145 (-CH=), δ 115-120 (=CH-S-), δ 60-62 (-O-CH₂-), δ 35-40 (-S-CH₂-), δ 22-25 (-S-CH₂-CH₂-), δ 14-15 (-O-CH₂-CH₃), δ 13-14 (-S-CH₂-CH₂-CH₃) |
| IR (neat, cm⁻¹) | 2960-2850 (C-H stretch), 1710-1730 (C=O stretch, ester), 1610-1630 (C=C stretch), 1170-1250 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 174 (M⁺), 145, 129, 101, 73 |
Potential Biological Activities and Applications
While no specific biological data exists for (2Z)-3-(propylsulfanyl)prop-2-enoate, its structural motifs suggest several potential areas of interest for drug development professionals.
Antimicrobial and Anticancer Potential
Organosulfur compounds are well-known for their antimicrobial and anticancer properties.[1][4] The presence of the α,β-unsaturated carbonyl system in the acrylate moiety makes the molecule a potential Michael acceptor, which could allow it to react with nucleophilic residues (such as cysteine) in biological macromolecules like enzymes and proteins. This reactivity is a common mechanism of action for many bioactive compounds.
Modulation of Inflammatory Pathways
Some organosulfur compounds have been shown to modulate inflammatory pathways.[1] The thioether linkage and the overall lipophilicity of the molecule could facilitate its interaction with cellular membranes and signaling proteins involved in inflammation.
Precursor for Heterocyclic Synthesis
The functional groups present in (2Z)-3-(propylsulfanyl)prop-2-enoate make it a versatile building block for the synthesis of more complex sulfur-containing heterocyclic compounds, which are a rich source of biologically active molecules.[7]
Logical Relationship of Structure to Potential Activity
Caption: Relationship between structure and potential biological activity.
Conclusion
(2Z)-3-(propylsulfanyl)prop-2-enoate, while not a widely studied compound, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its synthesis can be achieved with good stereocontrol, and its structure suggests a range of predictable physicochemical and spectroscopic properties. Based on the known activities of related organosulfur compounds, it is a promising candidate for further investigation as a potential therapeutic agent or as a versatile synthetic intermediate. This guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and applications of this and similar molecules.
References
- Frontiers in Pharmacology. (n.d.). Exploring the Pharmacological Potential of Organosulfur Compounds.
- Mahmoud, A. R. (2025, October 20). Synthetic Applications of Organosulfur Compounds in Drug Design. ResearchGate.
- Journal of Medicinal and Chemical Sciences. (n.d.). Biological and Pharmaceutical Organosulfur Molecules.
- PubMed. (2009, April 15). Biological properties of garlic and garlic-derived organosulfur compounds.
- Bentham Science. (2017, May 1). Vegetable Organosulfur Compounds and their Health Promoting Effects.
- Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- PMC. (2023, January 13). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center.
- MDPI. (2019, June 7). Improved Carotenoid Processing with Sustainable Solvents Utilizing Z-Isomerization-Induced Alteration in Physicochemical Properties: A Review and Future Directions.
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